GSK-2586881
Description
Properties
Molecular Formula |
C29H29N3O3S |
|---|---|
Appearance |
Solid powder |
Synonyms |
GSK2586881; GSK 2586881; GSK-2586881; APN01; APN 01; APN-01.; NONE |
Origin of Product |
United States |
Molecular and Enzymatic Characteristics of Gsk 2586881
Structural Basis for Enzymatic Activity of Recombinant ACE2
The enzymatic function of recombinant ACE2 (GSK-2586881) is dictated by its three-dimensional protein structure. As a homolog of Angiotensin-Converting Enzyme (ACE), it shares some structural similarities but possesses distinct features that define its unique activity. ahajournals.orgnih.gov
ACE2 is a zinc metalloprotease, meaning it requires a zinc ion in its active site to perform its catalytic function. nih.govbiolegend.com The core of its enzymatic capability lies within a single metalloprotease domain that contains the typical HEXXH zinc-binding motif characteristic of M2 metalloproteases. ahajournals.orgnih.govbiolegend.com This is a key difference from somatic ACE, which contains two active catalytic domains. nih.govbiolegend.com The catalytic domains of ACE2 and ACE are 42% identical, indicating they arose from a gene duplication event. ahajournals.org
The structure of the ACE2 peptidase domain features a deep cleft where substrates bind. rndsystems.com This active site undergoes a significant "hinge-bending" conformational change upon substrate or inhibitor binding, which is crucial for its catalytic action. rndsystems.comresearchgate.net The specificity of the active site, particularly the S1' subsite, is smaller in ACE2 compared to ACE, which explains why certain peptides, like bradykinin (B550075), are not substrates for ACE2. portlandpress.com
Structurally, the full-length ACE2 protein from which the recombinant soluble form is derived is a type I transmembrane protein. It consists of an N-terminal peptidase domain (residues 18-615), a C-terminal collectrin-like domain (residues 616-740), a transmembrane helix, and a short intracellular tail. biorxiv.orgpnas.org this compound is a soluble form, representing the extracellular ectodomain of the enzyme, which is proteolytically cleaved from the membrane anchor. clinicaltrials.govahajournals.org
Substrate Specificity and Catalytic Mechanisms of Recombinant ACE2
This compound, as a recombinant ACE2, functions as a carboxypeptidase, meaning it cleaves a single amino acid from the C-terminus of its peptide substrates. nih.govportlandpress.com This contrasts with the primary action of ACE, which is a peptidyl dipeptidase that removes a two-amino-acid fragment. nih.gov
The primary and most efficiently processed substrate for ACE2 is Angiotensin II (Ang II). nih.govd-nb.info The enzyme catalyzes the hydrolysis of the terminal proline-phenylalanine bond of Ang II to produce Angiotensin-(1-7) [Ang-(1-7)]. drugbank.comsinobiological.commdpi.com This action is central to the function of ACE2 within the Renin-Angiotensin System. It counterbalances the activity of ACE by degrading the potent vasoconstrictor Ang II and generating Ang-(1-7), a peptide with opposing vasodilatory, anti-inflammatory, and anti-proliferative effects. drugbank.comimrpress.comersnet.org
While Ang II is its main substrate, ACE2 can hydrolyze other peptides, although often with lower efficiency. It can convert Angiotensin I (Ang I) to Angiotensin-(1-9) by cleaving a single leucine (B10760876) residue. ahajournals.orgnih.gov Other known substrates include apelin-13, dynorphin (B1627789) A, and the bradykinin metabolite [des-Arg9]-bradykinin. nih.govactivemotif.com Notably, ACE2 does not hydrolyze bradykinin itself, and its activity is not blocked by classical ACE inhibitors such as lisinopril (B193118) or captopril. ahajournals.orgrndsystems.comacs.org
The catalytic activity of recombinant ACE2 can be assessed using fluorogenic peptide substrates like Mca-APK(Dnp) or Mca-YVADAPK(Dnp)-OH in laboratory settings. biolegend.comacs.orgahajournals.org
| Substrate | Product(s) | Enzyme Action | Reference |
|---|---|---|---|
| Angiotensin II | Angiotensin-(1-7) | Cleaves C-terminal amino acid | drugbank.comnih.gov |
| Angiotensin I | Angiotensin-(1-9) | Cleaves C-terminal amino acid (less efficient) | ahajournals.orgnih.gov |
| [des-Arg9]-bradykinin | Further degradation | Cleaves C-terminal amino acid | ahajournals.orgnih.gov |
| Apelin-13/17 | Further degradation | Cleaves C-terminal amino acid | nih.gov |
| Dynorphin A (1-13) | Further degradation | Cleaves C-terminal amino acid | nih.gov |
Comparative Analysis of Recombinant versus Endogenous ACE2 Function
There are fundamental distinctions and similarities between the function of recombinant ACE2 (this compound) and its endogenous counterpart.
Form and Location:
Endogenous ACE2: Exists primarily as a transmembrane protein (mACE2) anchored to the surface of cells in various tissues, including the lungs, heart, kidneys, and intestines. raybiotech.comahajournals.orgnih.gov Its active site faces the extracellular space. A naturally occurring soluble form (sACE2) also exists in circulation, which is created when the membrane-bound form is cleaved by a sheddase enzyme called ADAM17. frontiersin.orgwikipedia.org
Recombinant ACE2 (this compound): This is a manufactured, soluble, intravenous formulation that mimics the naturally occurring sACE2. drugbank.comclinicaltrials.gov Unlike endogenous mACE2, which is localized to specific tissues, this compound is administered systemically into the bloodstream. clinicaltrials.govahajournals.org
Functional Similarities:
Enzymatic Activity: Both recombinant and endogenous ACE2 possess the same core enzymatic function: the conversion of Angiotensin II to Angiotensin-(1-7). drugbank.comnih.gov This shared activity allows both forms to modulate the Renin-Angiotensin System and exert protective effects against inflammation and vasoconstriction. mdpi.comersnet.org
Functional Differences:
Systemic vs. Local Action: Endogenous mACE2 exerts its effects locally at the cell surface where it is expressed, playing a role in tissue-specific RAS regulation. ahajournals.org In contrast, systemically administered this compound acts throughout the circulation, reducing plasma levels of Ang II and increasing plasma levels of Ang-(1-7). d-nb.infonih.gov
Receptor Decoy Function: A critical function of soluble ACE2, and a primary therapeutic rationale for this compound, is its ability to act as a competitive inhibitor or "decoy" for viruses that use ACE2 as a cellular entry receptor, such as SARS-CoV-2. guidetopharmacology.orgontosight.aiahajournals.org By circulating freely, rhACE2 can bind to the virus's spike protein, neutralizing it and preventing it from engaging with the endogenous membrane-bound ACE2 on host cells. ontosight.aiahajournals.org While endogenous sACE2 can also perform this function, its physiological concentrations may be insufficient for a potent therapeutic effect. frontiersin.org
Regulation: The expression and activity of endogenous mACE2 are subject to complex biological regulation within tissues. The shedding process that creates endogenous sACE2 is also a regulated event. frontiersin.orgahajournals.org The function of this compound, however, is primarily governed by its pharmacological properties following administration.
| Feature | Recombinant ACE2 (this compound) | Endogenous ACE2 | Reference |
|---|---|---|---|
| Form | Soluble, purified ectodomain | Primarily membrane-bound (mACE2); also naturally soluble (sACE2) | clinicaltrials.govfrontiersin.org |
| Location | Systemic (intravenous administration) | Localized on cell surfaces in heart, kidney, lungs, etc. (mACE2); circulation (sACE2) | clinicaltrials.govahajournals.org |
| Primary Catalytic Function | Converts Angiotensin II to Angiotensin-(1-7) | Converts Angiotensin II to Angiotensin-(1-7) | d-nb.infonih.gov |
| Primary Therapeutic Action | Systemic RAS modulation; viral decoy | Local RAS regulation; amino acid transport partner | ontosight.aiactivemotif.comahajournals.org |
Pharmacological Modulation of the Renin Angiotensin System by Gsk 2586881
Enzymatic Conversion of Angiotensin Peptides
As a soluble, recombinant form of ACE2, GSK-2586881 is a carboxypeptidase that directly participates in the RAS cascade by metabolizing key angiotensin peptides. clinicaltrials.govnih.govvulcanchem.com Its primary enzymatic function involves the cleavage of angiotensin II, but it also processes the resulting peptide into a smaller fragment. nih.govnih.gov
Angiotensin II Hydrolysis to Angiotensin-(1-7)
The principal mechanism of action for this compound is the enzymatic hydrolysis of Angiotensin II (Ang II). clinicaltrials.govdrugbank.com ACE2, the enzyme that this compound replicates, is a monocarboxypeptidase that cleaves a single amino acid from the C-terminus of Ang II. guidetopharmacology.org This catalytic action converts the potent vasoconstrictor Ang II into the vasodilator peptide Angiotensin-(1-7). drugbank.comresearchgate.net Clinical studies have demonstrated that upon administration, this compound rapidly engages its target, leading to a swift reduction in circulating Ang II levels, consistent with its enzymatic degradation. nih.govresearchgate.netimrpress.com This conversion is a key step in shifting the balance of the RAS towards the vasoprotective arm. drugbank.comnih.gov
Angiotensin-(1-7) Conversion to Angiotensin-(1-5)
Following the initial hydrolysis of Ang II, this compound continues to enzymatically process the newly formed Angiotensin-(1-7). nih.gov Research and clinical trial data indicate that ACE2 is also responsible for the further cleavage of Ang-(1-7) to produce Angiotensin-(1-5) [Ang-(1-5)]. nih.govnih.gov Studies involving the administration of this compound have consistently reported a significant increase in the plasma concentrations of Ang-(1-5) alongside the rise in Ang-(1-7). nih.govescholarship.orgescholarship.org This demonstrates a sequential enzymatic activity where this compound first generates Ang-(1-7) and then contributes to its conversion into Ang-(1-5). nih.govnih.gov
Impact on Angiotensin Peptide Ratios
The administration of this compound fundamentally alters the balance of circulating angiotensin peptides. Clinical investigations in various patient populations have provided clear evidence of this pharmacological effect. Infusion of this compound causes a rapid and sustained decrease in plasma Ang II concentrations, with levels often falling near or below the lower limit of quantification shortly after administration. nih.govresearchgate.netimrpress.com
Simultaneously, the levels of the breakdown products, Ang-(1-7) and Ang-(1-5), increase significantly. nih.govescholarship.orgnih.gov This reciprocal change in peptide concentrations leads to a marked decrease in the Ang II/Ang-(1-7) ratio, which serves as a key biomarker for the in-vivo activity of this compound. researchgate.netersnet.orgersnet.org In clinical trials, these modulations of RAS peptides were observed rapidly and could be sustained for up to 48 hours or longer, confirming effective target engagement. nih.govescholarship.orgresearchgate.net
| Peptide | Observed Effect Following this compound Administration | Supporting Findings |
|---|---|---|
| Angiotensin II (Ang II) | Rapid and sustained decrease | Concentrations were maximally or near-maximally reduced as early as 5 minutes post-dose. clinicaltrials.gov In some studies, levels fell below the quantification threshold. researchgate.net |
| Angiotensin-(1-7) | Rapid and sustained increase | Levels increased rapidly and remained substantially elevated for up to 48 hours. nih.govescholarship.orgnih.gov |
| Angiotensin-(1-5) | Rapid and sustained increase | Plasma levels increased rapidly in parallel with Ang-(1-7). nih.govnih.gov |
| Ang II/Ang-(1-7) Ratio | Significant decrease | This ratio is used as a marker of ACE2 activity and effective augmentation by this compound. ersnet.orgersnet.org |
Interaction with the ACE2-Ang-(1-7)-Mas1 Receptor Axis
This compound's therapeutic potential is derived from its ability to enhance the protective ACE2-Ang-(1-7)-Mas1 receptor axis. nih.govresearchgate.netnih.gov This pathway functionally counteracts the detrimental effects of Ang II, such as vasoconstriction, inflammation, and fibrosis. clinicaltrials.goversnet.org The interaction is not a direct binding of this compound to the Mas1 receptor but an indirect activation mediated by its enzymatic product.
Direct Activation of Mas1 Receptor Signaling Pathways
This compound does not directly activate the Mas1 receptor. Instead, its pharmacological action enhances the signaling of this pathway by increasing the concentration of the receptor's endogenous ligand, Ang-(1-7). drugbank.comersnet.orgnih.gov The Ang-(1-7) peptide produced by the enzymatic activity of this compound binds to and activates the G protein-coupled receptor Mas1, which is expressed on various cell types, including endothelial cells. ersnet.orgnih.govresearchgate.net This activation initiates a cascade of intracellular signaling events that mediate the vasoprotective effects of the axis. nih.gov Therefore, this compound functions as an upstream enhancer of the natural Mas1 receptor signaling pathway. nih.govnih.gov
Downstream Cellular and Molecular Effects of Mas1 Activation
The activation of the Mas1 receptor by increased levels of Ang-(1-7) triggers multiple downstream cellular and molecular effects. ersnet.orgnih.gov Research has identified several key markers and consequences of this activation. One significant effect is the upregulation of Superoxide (B77818) Dismutase 2 (SOD2), an important antioxidant enzyme located in the mitochondria. ersnet.orgersnet.org In a clinical study, administration of this compound led to a significant increase in plasma SOD2 protein levels at two weeks post-infusion, suggesting a reduction in oxidative stress. ersnet.orgnih.goversnet.org
Furthermore, Mas1 activation exerts anti-inflammatory effects. ersnet.orgnih.gov Studies have shown that this compound infusion is associated with a rapid reduction in plasma levels of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNFα). ersnet.orgnih.gov These changes indicate that by boosting the ACE2-Ang-(1-7)-Mas1 axis, this compound can suppress inflammatory signaling pathways implicated in vascular pathology. ersnet.orgersnet.org
| Molecular/Cellular Effect | Specific Finding | Implication |
|---|---|---|
| Modulation of Oxidative Stress | Increased plasma protein levels of Superoxide Dismutase 2 (SOD2). ersnet.orgnih.goversnet.org | Enhancement of antioxidant defenses. |
| Anti-inflammatory Signaling | Reduced plasma levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNFα). ersnet.orgnih.gov | Suppression of inflammatory pathways. |
| Gene Expression | SOD2 and inflammatory gene expression were identified as markers of Mas1 activation. ersnet.orgersnet.org | Indicates molecular drug effect and target engagement. |
Preclinical Pharmacological Characterization and Mechanistic Insights of Gsk 2586881
In Vitro Studies on Cellular Systems
The administration of GSK-2586881, through its generation of Ang-(1-7), initiates a cascade of intracellular signaling events primarily through the Mas receptor, a G protein-coupled receptor. mdpi.comnih.gov Activation of the Mas receptor has been shown to trigger downstream pathways that are crucial for vascular health. mdpi.com
In vitro studies have demonstrated that this pathway can lead to the activation of endothelial nitric oxide synthase (eNOS) through Akt-dependent mechanisms, promoting vasodilation. mdpi.com Research in septic mouse models using rhACE2 (this compound) revealed inhibition of pro-inflammatory signaling pathways, including nuclear factor κB (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathway. amegroups.org Concurrently, it promoted the activation of the protective AMP-activated protein kinase-α1 (AMPK-α1) pathway in heart tissue. amegroups.org In porcine pulmonary arteries, activation of the Mas1 receptor, the downstream target of this compound's enzymatic activity, was directly linked to alterations in the expression of genes associated with inflammation. nih.gov
| Signaling Pathway | Cellular System/Model | Observed Effect of this compound/rhACE2 Activity | Citation |
| ACE2/Ang-(1-7)/Mas Receptor | General | Converts Angiotensin II to Angiotensin-(1-7), activating the Mas receptor. | mdpi.comnih.gov |
| eNOS/Akt | Endothelial Cells | Promotes activation of endothelial nitric oxide synthase (eNOS). | mdpi.com |
| NF-κB | Septic Mouse Heart Tissue | Inhibited activation of this pro-inflammatory pathway. | amegroups.org |
| p38 MAPK | Septic Mouse Heart Tissue | Inhibited activation of this stress-activated pathway. | amegroups.org |
| AMPK-α1 | Septic Mouse Heart Tissue | Promoted activation of this protective metabolic pathway. | amegroups.org |
The signaling changes induced by this compound translate into significant modifications at the level of gene expression and protein regulation, often restoring a more homeostatic cellular profile. A key finding from ex vivo animal models and studies in human patients with pulmonary arterial hypertension (PAH) is the induction of Superoxide (B77818) Dismutase 2 (SOD2) expression and protein levels following this compound administration. nih.goversnet.org SOD2 is a critical antioxidant enzyme, and its upregulation suggests a reduction in oxidative stress. nih.gov
Further supporting its role in mitigating oxidative insult, studies on placental explants subjected to hypoxia/reoxygenation showed that rhACE2 significantly decreased levels of the oxidative enzyme NOX5 protein. patsnap.com In the same model, rhACE2 increased the mRNA expression of the transcription factor Nrf2 and its target gene NQO1, which are key components of the cellular antioxidant response. patsnap.com In the context of inflammation, administration of this compound in patients with Acute Respiratory Distress Syndrome (ARDS) showed a trend towards decreased concentrations of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.govresearchgate.netd-nb.info
| Gene/Protein | Cellular System/Model | Effect of this compound/rhACE2 Activity | Citation |
| Superoxide Dismutase 2 (SOD2) | Porcine Pulmonary Arteries / Human PAH Patient Plasma | Increased expression and protein levels. | nih.goversnet.org |
| NOX5 | Human Placental Explants (Hypoxia/Reoxygenation) | Significantly reduced protein levels. | patsnap.com |
| Nrf2 | Human Placental Explants (Hypoxia/Reoxygenation) | Increased mRNA expression. | patsnap.com |
| NQO1 | Human Placental Explants (Hypoxia/Reoxygenation) | Increased mRNA expression. | patsnap.com |
| Interleukin-6 (IL-6) | Patients with ARDS | Trend towards decreased plasma concentrations. | nih.govd-nb.info |
| 3-Nitrotyrosine (B3424624) | Human PAH Patient Plasma | Reduced plasma levels, indicating decreased oxidant stress. | nih.gov |
Modulation of Cellular Signaling Pathways
Investigations in Advanced In Vivo Models
The therapeutic potential of this compound has been extensively evaluated in various in vivo models of Pulmonary Arterial Hypertension (PAH), a disease characterized by progressive pulmonary vascular remodeling and right heart failure. nih.govfrontiersin.org Preclinical studies suggest that ACE2 activity is impaired in PAH, providing a strong rationale for investigating exogenous rhACE2 as a treatment. nih.govresearchgate.net
A key pathological feature of PAH is the remodeling of small pulmonary arteries. nih.gov Direct administration of this compound has demonstrated significant anti-remodeling effects in multiple animal models of pulmonary hypertension. nih.govimrpress.com Specifically, it has been shown to cause a significant attenuation of pulmonary vascular remodeling in the murine bleomycin (B88199) model. nih.govimrpress.com Furthermore, in a mouse model of familial PAH, this compound was able to reverse established pulmonary hypertension. nih.govimrpress.comresearchgate.net The mechanism underlying these effects is the rebalancing of the RAS, as elevated Ang II levels are associated with increased pulmonary vascular remodeling. nih.gov Strategies aimed at boosting ACE2 expression or activity have consistently shown significant anti-remodeling efficacy in various animal models of PAH. nih.gov
The increased pressure in the pulmonary vasculature in PAH leads to pathological changes in the right ventricle (RV), including hypertrophy and eventual failure. nih.gov this compound has been shown to directly suppress the pathological remodeling of the right ventricle. nih.govresearchgate.net In a murine model of RV pressure overload, administration of this compound led to enhanced cardiac performance. nih.govresearchgate.net Similarly, in a separate RV failure model, the administration of an ACE2 peptide resulted in reduced RV hypertrophy and fibrosis, along with improved cardiac function. nih.gov These findings suggest that this compound may have beneficial effects on both the pulmonary vasculature and the stressed right ventricle. nih.gov
| In Vivo Model | Key Findings | Citation |
| Murine Bleomycin Model | Significant attenuation of pulmonary vascular remodeling. | nih.govimrpress.com |
| Mouse Model of Familial PAH | Reversal of established pulmonary hypertension. | nih.govimrpress.comresearchgate.net |
| Murine Right Ventricular Pressure Overload Model | Direct suppression of pathological RV remodeling; enhanced cardiac performance. | nih.govresearchgate.net |
| Right Ventricular Failure Model | Reduced RV hypertrophy and fibrosis; improved RV function. | nih.gov |
Pulmonary Arterial Hypertension (PAH) Models
Impact on Cytoskeletal Function
The therapeutic effects of this compound, through the activation of the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor axis, are linked to the modulation of cellular cytoskeletal architecture. In rodent models of pulmonary arterial hypertension (PAH), activation of this pathway has been shown to improve the condition, with evidence pointing towards an improvement in cytoskeletal function. nih.govresearchgate.net The cytoskeleton, composed of actin and microtubules, is crucial for cell shape, migration, and adhesion. physiology.org
Defects in the cytoskeleton are considered a mechanistic contributor to the pathology of PAH associated with mutations in the bone morphogenetic protein receptor 2 (BMPR2) gene. physiology.org ACE2 can regulate the activity of Rac1, a Rho GTPase that is a primary controller of actin and microtubule dynamics. physiology.org Transcriptomic analysis using RNA-sequencing has suggested that a key mechanism for the therapeutic benefit of ACE2 is the rescue of these cytoskeletal and microtubule defects. researchgate.net
Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS) Models
This compound has been investigated as a potential therapy for Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). clinicaltrials.govguidetopharmacology.org The rationale for its use stems from the implication of the renin-angiotensin system in the pathogenesis of ARDS. nih.govresearchgate.net In patients with ARDS, levels of Angiotensin II (Ang II) are often elevated, contributing to inflammation, increased vascular permeability, and pulmonary edema, which are characteristic features of the syndrome. clinicaltrials.govsignavitae.com this compound, a recombinant form of human ACE2, acts to counterbalance these effects by hydrolyzing Ang II into Angiotensin-(1-7), a peptide known for its anti-inflammatory and vasodilatory properties. nih.govdrugbank.com
Preclinical and clinical studies have examined the effects of this compound on the pathological features of lung injury.
Preclinical Findings: In a piglet model where ALI was induced by lipopolysaccharide, administration of this compound demonstrated a capacity to attenuate arterial hypoxemia, a key indicator of severe lung dysfunction. nih.govresearchgate.net
Clinical Trial Results: A phase II clinical trial was conducted to assess this compound in patients with ARDS. nih.govresearchgate.net The administration of the compound successfully engaged its target, leading to a rapid and sustained decrease in plasma Ang II levels and a corresponding increase in Ang-(1-7) and Ang-(1-5) levels. nih.gov Despite this successful modulation of RAS peptides, the trial was terminated following a planned futility analysis because it did not show significant improvement in key physiological outcomes, such as the ratio of arterial oxygen partial pressure to fractional inspired oxygen (PaO2/FiO2) or the oxygenation index. nih.govguidetopharmacology.orgresearchgate.net An unexpected finding was an increase in serum concentrations of surfactant protein D (SP-D), which can be a marker of worsening alveolar capillary permeability. nih.gov However, SP-D also possesses anti-inflammatory properties, suggesting the increase could alternatively reflect enhanced production within the lung as a response to the treatment. nih.gov
| Biomarker | Effect of this compound | Source |
|---|---|---|
| Angiotensin II | Rapid and sustained decrease | nih.gov |
| Angiotensin-(1–7) | Rapid and sustained increase | nih.gov |
| Angiotensin-(1–5) | Rapid and sustained increase | nih.gov |
| Surfactant protein D | Increased concentrations | nih.gov |
| Interleukin-6 | Trend towards decreased concentrations | nih.govresearchgate.net |
This compound exerts anti-inflammatory effects by shifting the balance of the renin-angiotensin system away from the pro-inflammatory Ang II. drugbank.comclinicaltrials.gov In a pilot study involving patients with pulmonary arterial hypertension, a single infusion of this compound was linked to a reduction in plasma markers of inflammation within two to four hours. nih.govnih.gov In the context of ARDS, a phase II trial showed a trend toward a decrease in the concentration of the pro-inflammatory cytokine interleukin-6 (IL-6) in patients who received this compound compared to those who received a placebo. nih.govresearchgate.net
Mitigation of Lung Injury Pathophysiology
Models of Oxidative Stress Pathologies
Superoxide dismutase 2 (SOD2), a critical antioxidant enzyme, has been identified as a marker for the activation of the Mas receptor, which is stimulated by Ang-(1-7). nih.govnih.gov Studies have found that plasma levels of SOD2 protein are approximately 25% lower in PAH patients compared to healthy controls. nih.gov The administration of this compound in a human PAH trial resulted in a significant induction of plasma SOD2 protein levels by the two-week mark, suggesting that the compound enhances the activity of this key antioxidant enzyme. nih.govnih.gov
| Marker | Baseline Status in PAH Patients | Effect of this compound Administration | Time Point of Effect | Source |
|---|---|---|---|---|
| Plasma SOD2 Protein | ~25% lower than controls | Significant increase | 2 weeks | nih.gov |
| Plasma 3-nitrotyrosine | Increased compared to controls | Significant reduction | 4 and 24 hours | nih.gov |
| Isoprostane:Isofuran Ratio | Elevated in some patients | Significant decrease | 4 hours | nih.gov |
This compound has demonstrated the ability to reduce markers of oxidative damage. In a study of PAH patients, who had elevated baseline levels of plasma 3-nitrotyrosine, treatment with this compound caused a significant decrease in this marker at 4 and 24 hours post-administration. nih.gov By the 24-hour time point, the 3-nitrotyrosine levels in treated patients were no longer different from those of healthy controls, indicating a substantial reduction in whole-body oxidant stress. nih.gov Furthermore, the ratio of isoprostanes to isofurans, another measure of oxidant stress, was also significantly decreased four hours after the infusion of this compound. nih.gov
Influence on Oxidative Enzymes (e.g., NOX4, NOX5)
This compound, a recombinant human angiotensin-converting enzyme 2 (rhACE2), exerts influence over oxidative stress by modulating the activity of NADPH oxidase (NOX) enzymes. The NOX family, including isoforms like NOX1, NOX2, NOX4, and NOX5, are primary sources of reactive oxygen species (ROS) in the vascular system. portlandpress.comresearchgate.netmdpi.com Dysregulation of these enzymes is implicated in the pathophysiology of cardiovascular diseases. physiology.orgnih.gov
In preclinical research using term placental explants to model oxidative insult, exposure to hypoxia/reoxygenation (H/R) significantly increased the mRNA expression of the oxidative enzymes NOX4 and NOX5. patsnap.comresearchgate.net While rhACE2 treatment did not ameliorate the H/R-induced increase in NOX4 and NOX5 mRNA, it did significantly reduce NOX5 protein levels. patsnap.comresearchgate.netersnet.org This suggests a post-transcriptional regulatory role for ACE2 on NOX5. Furthermore, studies have shown that ACE2 overexpression in endothelial progenitor cells can decrease NOX4 expression and subsequent ROS production, highlighting a potential mechanism for blunting the NOX4/ROS system in vascular injury. portlandpress.com
Cardiorenal Protection in Preclinical Disease Models
This compound demonstrates significant cardiorenal protective effects in various preclinical models. ersnet.org As a recombinant form of ACE2, its primary function is to hydrolyze Angiotensin II (Ang II) into Angiotensin-(1-7) [Ang-(1-7)], thereby counteracting the deleterious effects of the classical renin-angiotensin system (RAS). researchgate.netpatsnap.com The activation of the ACE2/Ang-(1-7)/Mas receptor axis is associated with vasodilatory, anti-inflammatory, anti-proliferative, and anti-fibrotic effects that protect the cardiovascular system. portlandpress.comnih.gov In animal models, administration of this compound alleviates cardiac remodeling induced by pressure overload and Ang II. ersnet.org It has also been shown to improve right ventricular function in pressure overload models. frontiersin.org
Effects on Blood Pressure Regulation Mechanisms
The principal mechanism by which this compound influences blood pressure is through its enzymatic activity within the renin-angiotensin system (RAS). ersnet.org The RAS is a critical hormonal cascade that controls blood pressure and fluid balance. researchgate.net In the classical pathway, Ang II binds to the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction and increased blood pressure. ersnet.org this compound, as rhACE2, directly counter-regulates this pathway by cleaving Ang II to produce Ang-(1-7). researchgate.net Ang-(1-7) then activates the Mas receptor, promoting vasodilation and opposing the hypertensive effects of Ang II. patsnap.comnih.gov
An animal study in a mouse model of acute Ang II-dependent hypertension found that this compound administration effectively cleaves Ang II and restores normal blood pressure. ersnet.org Clinical trials in healthy humans and patients with pulmonary arterial hypertension have confirmed that this compound rapidly reduces Ang II levels, often below the limit of quantification, while simultaneously increasing levels of Ang-(1-7). ersnet.org
Modulation of Renal Dysfunction Indicators
This compound has shown potential in modulating indicators of renal dysfunction. ACE2 is highly expressed in the kidneys, where it plays a crucial role in processing Ang II. researchgate.netnih.gov Genetic deficiency of ACE2 in mice leads to increased oxidative stress in the kidney, even without overt hypertension, which is linked to a reduced capacity to hydrolyze Ang II. researchgate.net This suggests that enhancing ACE2 activity could be reno-protective.
In a preclinical model of diabetic kidney disease in Akita mice, this compound was found to restore normal blood pressure and decrease albuminuria, a key indicator of renal dysfunction. ersnet.org A pilot study in patients with pulmonary arterial hypertension also noted an improvement in serum creatinine (B1669602) following treatment. Furthermore, in a clinical trial involving patients with acute respiratory distress syndrome (ARDS), one serious adverse event considered possibly drug-related was acute renal failure, highlighting the compound's potent effects on renal pathways. mdpi.com
Placental Research Models
The placenta has major Ang-(1-7) and ACE2 expression, suggesting a significant role for ACE2 in pregnancy and feto-maternal interactions. nih.gov Placental dysfunction, often resulting from defective uterine vasculature remodeling, can lead to hypoxia/reoxygenation (H/R), which induces oxidative stress and is associated with conditions like fetal growth restriction (FGR) and preeclampsia. patsnap.comresearchgate.net Consequently, in vitro models using human placental cells exposed to H/R have become suitable for studying the mechanisms of these placental diseases. patsnap.com Studies have shown that ACE2 expression is modulated during pregnancy and can be reduced in placentae from pregnancies complicated by FGR. researchgate.net
Role in Mitigating Hypoxia/Reoxygenation-Induced Oxidative Insult
This compound, as rhACE2, has been shown to play a protective role against oxidative stress in placental models. patsnap.comresearchgate.net In term placental explants subjected to an H/R insult, treatment with rhACE2 was investigated for its ability to mitigate the resulting oxidative damage. patsnap.comresearchgate.net The H/R event was found to decrease the activity of the antioxidant enzyme superoxide dismutase (SOD) while increasing catalase (CAT) activity. patsnap.comresearchgate.net The research demonstrated for the first time that placental ACE2 plays a role in mitigating the oxidative insult associated with H/R, which mimics the pathology of defective placentation. patsnap.comresearchgate.net
Regulation of Antioxidant Gene Expression (e.g., Nrf2, NQO1)
This compound influences the expression of key antioxidant genes, particularly through the Nrf2 pathway. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response, activating genes like NAD(P)H:quinone oxidoreductase-1 (NQO1) to protect against oxidative stress. portlandpress.com In models of hyperoxic lung injury, ACE2 activation was shown to activate the Nrf2 antioxidant pathway. portlandpress.com
More specifically, in placental research, treatment of term placental explants with rhACE2 during an H/R insult led to a significant increase in the mRNA expression of both Nrf2 and NQO1 compared to H/R alone. patsnap.comresearchgate.net This finding indicates that this compound can bolster the placenta's intrinsic antioxidant defenses by upregulating the Nrf2 signaling pathway. patsnap.comresearchgate.net
Research Findings Summary
The following table summarizes the key experimental findings regarding the effects of recombinant human ACE2 (this compound) in a placental hypoxia/reoxygenation (H/R) model.
| Parameter Measured | Condition: H/R vs. Normoxia | Condition: rhACE2 + H/R vs. H/R alone | Citation(s) |
| NOX4 mRNA Expression | Increased | No significant change | patsnap.comersnet.org |
| NOX5 mRNA Expression | Increased | No significant change | patsnap.comersnet.org |
| NOX5 Protein Level | No significant change | Decreased | patsnap.com |
| Nrf2 mRNA Expression | Not specified | Increased | patsnap.comresearchgate.net |
| NQO1 mRNA Expression | Not specified | Increased | patsnap.comresearchgate.net |
| SOD Activity | Decreased | Not specified | patsnap.com |
| CAT Activity | Increased | Not specified | patsnap.com |
Mechanistic Implications of Gsk 2586881 in Viral Pathogenesis
Interaction with Viral Entry Mechanisms (e.g., SARS-CoV-2 Spike Protein)
Viruses are obligate intracellular parasites that must first bind to and enter host cells to replicate. scitechnol.com Many viruses, including SARS-CoV-2, utilize specific host cell surface proteins as receptors for entry. scitechnol.comtaylorandfrancis.com The spike (S) protein of SARS-CoV-2 is crucial for this process, as its S1 subunit binds directly to the angiotensin-converting enzyme 2 (ACE2) on the surface of human cells. jacc.orgrefeyn.comnih.gov This interaction is a critical first step in viral pathogenesis, initiating a cascade of events that leads to the fusion of the viral and host cell membranes, allowing the virus to release its genetic material into the cell. scitechnol.comrefeyn.com
GSK-2586881 is a soluble, recombinant form of human ACE2. guidetopharmacology.orgtechnologynetworks.com As such, it can effectively mimic the natural ACE2 receptor. Research has shown that this compound can bind with high affinity to the spike protein of SARS-CoV-2. patsnap.comnzmj.org.nz This binding action competitively inhibits the interaction between the virus's spike protein and the ACE2 receptors on host cells. jacc.orgnih.gov By occupying the binding sites on the viral spike proteins, this compound effectively neutralizes the virus's ability to attach to and infect host cells. technologynetworks.comubc.ca
Preclinical studies have demonstrated the potent neutralizing capacity of this mechanism. In vitro experiments using Vero E6 cells showed that APN01 (this compound) could reduce the viral growth of SARS-CoV-2 by a factor of 1,000 to 5,000. technologynetworks.comubc.ca Furthermore, studies on human blood vessel and kidney organoids, which can be readily infected by SARS-CoV-2, showed that the infection could be significantly inhibited by recombinant human ACE2. technologynetworks.comubc.ca
The table below summarizes key findings related to the interaction of this compound with the SARS-CoV-2 spike protein.
| Research Finding | Virus/Model System | Outcome |
| High binding affinity to SARS-CoV-2 spike protein. patsnap.comnzmj.org.nz | In vitro | Competitive inhibition of viral binding to cellular ACE2. jacc.orgnih.gov |
| Reduction of viral growth by a factor of 1,000-5,000. technologynetworks.comubc.ca | Vero E6 cells | Potent viral neutralization. |
| Significant inhibition of infection. technologynetworks.comubc.ca | Human blood vessel and kidney organoids | Protection of organoids from viral-induced damage. |
Proposed Role as a Viral Decoy Strategy
The core therapeutic concept behind this compound in the context of viral infections is its function as a "viral decoy". tandfonline.comguidetopharmacology.org By introducing a high concentration of soluble ACE2 in the form of this compound, the virus is presented with an abundance of binding targets that are not attached to host cells. nih.gov The SARS-CoV-2 virus, in this scenario, binds to the decoy this compound molecules instead of the native ACE2 receptors on the cell surface. ubc.ca This effectively "traps" the virus, preventing it from initiating the infection process. guidetopharmacology.org
This decoy strategy is considered a rational therapeutic approach because it directly targets the initial and essential step of viral entry. ubc.ca The efficacy of this strategy is not dependent on the host's immune response to generate antibodies, offering a more immediate line of defense. tandfonline.com Moreover, because this compound is a recombinant version of a human protein, it is generally well-tolerated. nih.govnih.gov
The concept of using a soluble receptor as a decoy is not entirely new, but its application to SARS-CoV-2 with this compound has been a significant area of research. tandfonline.com The theoretical advantage of this approach is that it may be less susceptible to viral evolution and the emergence of new variants. tandfonline.com As long as the virus relies on ACE2 for entry, a decoy ACE2 should, in principle, remain effective. tandfonline.com
Modulation of Renin-Angiotensin System Dysregulation During Viral Infection
Beyond its role as a viral decoy, this compound has a second, equally important, mechanism of action: the modulation of the renin-angiotensin system (RAS). tandfonline.comguidetopharmacology.org The RAS is a critical hormonal system that regulates blood pressure, fluid and electrolyte balance, and inflammation. nih.goveco-vector.com A key component of this system is the balance between the "classical" ACE/Angiotensin II/AT1R axis and the "counter-regulatory" ACE2/Angiotensin-(1-7)/Mas receptor axis. eco-vector.comoup.com
The classical axis, driven by Angiotensin II (Ang II), generally promotes vasoconstriction, inflammation, and fibrosis. nih.goveco-vector.com In contrast, the ACE2/Ang-(1-7) axis has opposing effects, promoting vasodilation and having anti-inflammatory and anti-fibrotic properties. nih.goveco-vector.com
During severe viral infections like SARS-CoV-2, the binding of the virus to ACE2 can lead to the downregulation and internalization of the ACE2 receptor. technologynetworks.comubc.caeco-vector.com This leads to a decrease in ACE2 activity, causing an imbalance in the RAS. nih.gov Specifically, the reduction in ACE2 leads to an accumulation of Ang II and a decrease in the protective Ang-(1-7), shifting the balance towards the pro-inflammatory and pro-fibrotic state of the classical axis. nih.goveco-vector.com This dysregulation is believed to contribute significantly to the severe lung injury and acute respiratory distress syndrome (ARDS) seen in critically ill COVID-19 patients. nih.govoup.com
This compound, being a functional ACE2 enzyme, can restore this balance. guidetopharmacology.org By administering exogenous rhACE2, the enzymatic activity of ACE2 is supplemented. nih.gov This enhances the conversion of harmful Ang II into the beneficial Ang-(1-7). guidetopharmacology.orgnih.gov Clinical studies in patients with ARDS have shown that treatment with this compound led to a rapid and sustained decrease in plasma Ang II levels and an increase in plasma Ang-(1-7) and Ang-(1-5) levels. nih.govnih.gov This modulation of RAS peptides suggests target engagement and the potential to mitigate the inflammatory cascade and tissue damage associated with severe viral infections. technologynetworks.comnih.gov
The table below details the effects of this compound on the Renin-Angiotensin System.
| Biomarker | Effect of this compound Administration | Implication |
| Angiotensin II (Ang II) | Decreased plasma levels. nih.govnih.gov | Reduction of pro-inflammatory and vasoconstrictive effects. nih.goveco-vector.com |
| Angiotensin-(1-7) (Ang 1-7) | Increased plasma levels. nih.govnih.gov | Enhancement of anti-inflammatory and vasodilatory effects. nih.goveco-vector.com |
| Angiotensin-(1-5) | Increased plasma levels. nih.gov | Further contributes to the counter-regulatory RAS axis. |
| Surfactant Protein-D (SP-D) | Increased levels. jacc.org | Potential indicator of improved innate immunity and lung protection. nih.gov |
| Interleukin-6 (IL-6) | Reduced concentrations (though not always statistically significant). jacc.org | Suggests a potential reduction in systemic inflammation. |
Biomarker Discovery and Translational Research Methodologies
Identification and Validation of Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are crucial for confirming that a drug is interacting with its intended target and producing a physiological response. For GSK-2586881, research has centered on biomarkers that reflect its enzymatic activity on the RAS and its downstream effects on inflammation and oxidative stress. nih.goversnet.org
Circulating RAS Peptide Levels as Indicators of Target Engagement
The primary mechanism of this compound is the cleavage of Angiotensin II (Ang II) into Angiotensin-(1-7) [Ang-(1-7)]. clinicaltrials.gov Therefore, the most direct pharmacodynamic biomarkers are the circulating levels of these and other related RAS peptides.
Clinical studies have consistently demonstrated that administration of this compound leads to a rapid and sustained decrease in plasma Ang II concentrations, often to levels below the lower limit of quantification. nih.govresearchgate.netimrpress.com Concurrently, there is a corresponding and significant increase in the levels of Ang-(1-7) and its metabolite, Angiotensin-(1-5) [Ang-(1-5)]. nih.govresearchgate.netnih.govescholarship.org This reciprocal modulation of RAS peptides provides clear and robust evidence of target engagement, confirming the pharmacological activity of this compound in vivo. nih.govresearchgate.netescholarship.org
These changes in RAS peptide profiles have been observed in various study populations, including healthy volunteers, patients with acute respiratory distress syndrome (ARDS), and individuals with pulmonary arterial hypertension (PAH). imrpress.comresearchgate.netescholarship.orgnih.gov The consistent and predictable nature of these biomarker changes underscores their utility in early-phase clinical development. nih.gov
| RAS Peptide | Effect of this compound Administration | Significance |
|---|---|---|
| Angiotensin II (Ang II) | Rapid and sustained decrease | Direct evidence of target engagement and enzymatic activity |
| Angiotensin-(1-7) [Ang-(1-7)] | Significant and sustained increase | Confirms the primary mechanism of action |
| Angiotensin-(1-5) [Ang-(1-5)] | Increase | Indicates further metabolism of Ang-(1-7) |
Inflammatory and Oxidant Stress Biomarkers as Molecular Drug Effect Indicators
Beyond its direct effects on the RAS, this compound has been investigated for its potential to modulate downstream inflammatory and oxidant stress pathways, which are implicated in the pathophysiology of conditions like PAH and ARDS. clinicaltrials.govnih.gov
In a study involving patients with PAH, administration of this compound was associated with a reduction in several plasma inflammatory cytokines. nih.govnih.gov Specifically, levels of interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-α (TNF-α) were suppressed. nih.gov For some cytokines, this effect was observed as early as two hours post-administration and was sustained for up to two weeks. nih.gov In patients with ARDS, a trend towards a decrease in IL-6 concentrations was also noted. researchgate.netnih.gov
| Biomarker Category | Specific Biomarker | Observed Effect | Associated Condition |
|---|---|---|---|
| Inflammatory Cytokines | Interleukin-1β (IL-1β) | Suppression | Pulmonary Arterial Hypertension |
| Interleukin-6 (IL-6) | Suppression/Trend for decrease | Pulmonary Arterial Hypertension, Acute Respiratory Distress Syndrome | |
| Interleukin-8 (IL-8) | Suppression | Pulmonary Arterial Hypertension | |
| Tumor Necrosis Factor-α (TNF-α) | Suppression | Pulmonary Arterial Hypertension | |
| Oxidant Stress Markers | Superoxide (B77818) Dismutase 2 (SOD2) | Increase | Pulmonary Arterial Hypertension |
| Isoprostane:Isofluran Ratio | Decrease | Pulmonary Arterial Hypertension | |
| 3-Nitrotyrosine (B3424624) | Decrease | Pulmonary Arterial Hypertension |
Methodological Approaches for Biomarker Analysis
The accurate measurement of these pharmacodynamic biomarkers relies on robust and validated analytical methods. The research on this compound has employed a range of established and advanced techniques to quantify changes in peptides and proteins.
Immunoassay Techniques (e.g., ELISA)
Immunoassays are a cornerstone of biomarker analysis due to their specificity and sensitivity in detecting and quantifying proteins in biological fluids. olink.com The enzyme-linked immunosorbent assay (ELISA) is a widely used format for this purpose. creative-diagnostics.comcellcarta.comnih.gov
In the context of this compound research, ELISA has been utilized to measure the concentrations of various biomarkers. For instance, plasma SOD2 protein levels were quantified using an ELISA, which demonstrated a significant increase following treatment in PAH patients. ersnet.orgresearchgate.netnih.gov Similarly, a Luminex platform, a type of multiplex immunoassay that allows for the simultaneous measurement of multiple analytes, was used to assess the effect of this compound on a panel of plasma cytokines. nih.govresearchgate.net The assessment of RAS peptides themselves often involves a method based on reversed-phase solid-phase extraction followed by immunoassay. nih.gov
Advanced '-omics' Profiling for Pathway Characterization
To gain a more comprehensive understanding of the molecular effects of this compound, advanced 'omics' technologies can be applied. While specific 'omics' studies on this compound are not extensively detailed in the provided context, the identification of inflammatory gene expression as a marker of Mas1 activation in preclinical models suggests the utility of transcriptomics. nih.govnih.gov Such approaches, including genomics and proteomics, are critical for novel therapeutic development and can help in identifying pathways and patient subtypes that may respond differently to treatment. frontiersin.org The use of multi-omics data and pathway enrichment studies is essential for finding new therapeutic targets and understanding the complex biological response to a drug. frontiersin.org
Advanced In Vitro and Ex Vivo Research Models for Translational Studies
Translational research aims to bridge the gap between preclinical discoveries and clinical applications. nih.gov Advanced in vitro and ex vivo models that more accurately mimic human physiology are increasingly important in this process. emulatebio.com
For this compound, the initial characterization of its molecular effects involved the use of ex vivo models. For example, porcine pulmonary arteries were used to define the molecular consequences of Mas1 activation, which is a downstream target of the ACE2/Ang-(1-7) axis. nih.govnih.gov This ex vivo animal model was instrumental in identifying SOD2 and inflammatory gene expression as potential markers of drug effect. nih.gov
In the broader context of pharmaceutical research, complex in vitro models such as patient-derived organoids and "organ-on-a-chip" systems are being developed and utilized. nih.govemulatebio.comnih.gov These models offer a more physiologically relevant environment compared to traditional 2D cell cultures and can provide valuable insights into drug mechanisms and responses in human tissues. emulatebio.comnih.gov While the direct application of these specific advanced models to this compound is not detailed, they represent the next frontier in translational research for compounds of this nature. For instance, GlaxoSmithKline is actively involved in developing and using complex in vitro models, including patient-derived organoids and lymph node-chips, to improve the translation of preclinical findings to clinical outcomes. emulatebio.comnih.gov
Organ-Specific Tissue Dissections and Functional Assays
Translational research for this compound, a recombinant human angiotensin-converting enzyme 2 (rhACE2), has utilized organ-specific tissues and related functional assays to elucidate its mechanism of action and therapeutic potential. guidetopharmacology.orgnih.gov Studies have spanned various animal models and human clinical trials, focusing on tissues central to the pathophysiology of diseases like pulmonary arterial hypertension (PAH) and acute respiratory distress syndrome (ARDS). nih.goversnet.org
In preclinical models, this compound has been shown to have direct effects on organ-specific remodeling. researchgate.net For instance, in a murine bleomycin (B88199) model, it demonstrated anti-remodeling effects on the pulmonary vasculature. researchgate.net Similarly, in a mouse model of familial PAH, administration of the compound reversed established pulmonary hypertension. researchgate.net Further studies in Akita mice, a model for diabetic kidney disease, revealed that this compound could alleviate cardiac remodeling induced by pressure overload and Angiotensin II (Ang II), and improve kidney-specific outcomes by decreasing albuminuria. researchgate.net
Functional assays in human studies have centered on measuring biomarkers in plasma that reflect organ-level changes. In a pilot study involving patients with PAH, a single infusion of this compound led to significant alterations in biomarkers associated with inflammation and oxidant stress. ersnet.org Specifically, plasma levels of nitrotyrosine, a marker of oxidant stress, were significantly reduced at 4 and 24 hours post-infusion. ersnet.org Concurrently, there was an observed increase in the plasma protein levels of Superoxide Dismutase 2 (SOD2), an antioxidant enzyme, at two weeks post-treatment. ersnet.org In patients with ARDS, while not reaching statistical significance for all markers, there was a trend for a decrease in interleukin-6 concentrations in subjects treated with rhACE2 compared to placebo. researchgate.net
These studies demonstrate the engagement of this compound with its intended target, the Renin-Angiotensin System (RAS). The primary pharmacodynamic effect observed consistently across studies is the rapid modulation of RAS peptides. nih.govresearchgate.net Administration of this compound causes a consistent and sustained reduction in Ang II levels, with a corresponding increase in its breakdown products, Angiotensin (1-7) and Angiotensin (1-5). nih.govresearchgate.net In one study, three PAH patients with elevated baseline Ang II/Ang-(1-7) ratios saw this ratio significantly decrease, indicating effective enzyme augmentation by the drug. ersnet.org
Table 1: Biomarker Changes in a Pilot Study of this compound in PAH Patients This table summarizes key functional assay results from a pilot study in patients with Pulmonary Arterial Hypertension (PAH) following a single infusion of this compound. Data is compiled from a study by Hemnes et al. ersnet.org
| Biomarker | Organ/System of Relevance | Observed Change | Time Point of Observation |
|---|---|---|---|
| Ang II/Ang-(1-7) Ratio | Systemic/Pulmonary Vasculature (RAS) | Significant Decrease | 2 and 4 hours post-infusion |
| Nitrotyrosine | Systemic (Oxidant Stress) | Significant Decrease | 4 and 24 hours post-infusion |
| SOD2 Protein | Systemic (Antioxidant Defense) | Increase | 2 weeks post-infusion |
| Inflammatory Markers | Systemic/Pulmonary (Inflammation) | Reduction | 2-4 hours post-infusion |
Genetic Determinants of RAS Pathway Modulation
The response to this compound is influenced by the underlying genetic makeup of an individual, which can determine the baseline state of the Renin-Angiotensin System (RAS) and its subsequent modulation. researchgate.netclinicaltrials.gov Clinical investigations have planned for the analysis of genetic factors to better understand the variability in responses to this compound administration. clinicaltrials.gov This variability was highlighted in studies where baseline concentrations of key RAS peptides, like Ang II, differed significantly among patients, suggesting that RAS activation may be a primary driver of disease in only a specific subgroup. nih.goversnet.org
A key genetic factor of interest is a polymorphism within the Angiotensin-Converting Enzyme (ACE) gene, specifically an insertion/deletion (I/D) polymorphism (also known as rs4646994) in intron 16. nih.govrevistanefrologia.commdpi.com The ACE gene is located on chromosome 17q23 and this I/D polymorphism results in three genotypes: DD, ID, and II. revistanefrologia.com
The "D" (deletion) allele is associated with higher levels of ACE in both tissue and serum. nih.gov Since ACE is the enzyme responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II, the D allele is linked to increased Ang II levels. nih.govmdpi.com In the context of diseases like ARDS, studies and meta-analyses suggest an association between the ACE D allele and higher mortality. nih.gov
Table 2: ACE Gene I/D Polymorphism and its Implied Effect on the RAS Pathway This table outlines the genotypes of the ACE gene insertion/deletion (I/D) polymorphism and their generally understood influence on ACE levels, which provides a rationale for studying this genetic factor in relation to this compound therapy. nih.govrevistanefrologia.com
| Genotype | Description | General Influence on RAS Pathway |
|---|---|---|
| II | Homozygous for the Insertion Allele | Associated with lower ACE activity and lower Angiotensin II levels. |
| ID | Heterozygous (one Insertion, one Deletion Allele) | Intermediate ACE activity and Angiotensin II levels. |
| DD | Homozygous for the Deletion Allele | Associated with higher ACE activity and higher Angiotensin II levels. |
Beyond the specific ACE I/D polymorphism, a broader range of genetic factors is believed to influence how the RAS pathway responds to modulation by this compound. clinicaltrials.gov The significant variability in baseline RAS activation observed in patient cohorts for both ARDS and PAH suggests a complex genetic underpinning. nih.goversnet.org For example, baseline plasma Ang II concentrations were noted to be higher in non-survivors than in survivors of ARDS, indicating that the degree of RAS dysregulation, potentially influenced by genetics, is linked to outcome. nih.gov
This inherent variability raises the possibility that the therapeutic benefit of this compound might be greatest in a genetically-defined subgroup of patients whose disease is predominantly driven by RAS activation. nih.gov Consequently, research efforts are directed at multi-study assessments to identify a wider set of genetic factors involved in the response to this compound and similar agents. clinicaltrials.gov Such pharmacogenomic approaches are fundamental to advancing personalized medicine, allowing for the stratification of patients who are most likely to benefit from targeting the ACE2/Ang-(1-7) axis. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Angiotensin II |
| Angiotensin-(1-7) |
| Angiotensin-(1-5) |
| Angiotensin I |
| Interleukin-6 |
| Nitrotyrosine |
Future Directions in Academic Research for Gsk 2586881 and Recombinant Ace2 Analogues
Elucidation of Detailed Molecular Mechanisms Underlying Observed Effects
While the primary enzymatic function of GSK-2586881 is well-established, further research is needed to fully elucidate the downstream molecular cascades. clinicaltrials.gov The conversion of Ang II to Ang-(1-7) is the central event, with Ang-(1-7) subsequently activating the Mas receptor, a G-protein coupled receptor. nih.gov Activation of the Mas receptor is known to trigger the release of nitric oxide and prostaglandins, contributing to vasodilation. nih.gov However, the precise intracellular signaling pathways and their crosstalk in specific disease contexts, such as in pulmonary vascular cells or renal podocytes, require deeper investigation.
Future studies should focus on comprehensive proteomic and transcriptomic analyses in tissues and cells treated with rhACE2 analogues. This will help identify novel downstream targets and interaction partners of the ACE2/Ang-(1-7)/MasR axis. nih.gov For instance, understanding how sustained Ang-(1-7) signaling modulates gene expression related to inflammation, fibrosis, and apoptosis is crucial. nih.gov ACE2 is also known to cleave other peptides, such as des-Arg9-bradykinin, and its role in metabolizing peptides like substance P and endogenous opioids could have neuroprotective implications that are not fully explored. nih.govclinicaltrials.gov
A key area of mechanistic inquiry is the dual role of soluble ACE2 in viral diseases like COVID-19. It acts as a decoy receptor, binding to the viral spike protein to prevent cell entry, and simultaneously functions enzymatically to protect tissues from injury by reducing Ang II levels. nih.gov Detailed structural and molecular studies are essential to optimize this dual function.
Table 1: Key Molecular Interactions of the ACE2/Ang-(1-7)/MasR Axis
| Component | Interaction/Function | Downstream Effect |
|---|---|---|
| This compound (rhACE2) | Enzymatically cleaves Angiotensin II. drugbank.com | Produces Angiotensin-(1-7). drugbank.com |
| Angiotensin-(1-7) | Binds to and activates the Mas receptor. nih.gov | Vasodilation, anti-inflammation, anti-fibrosis, anti-apoptosis. nih.gov |
| Mas Receptor | G-protein coupled receptor activation. nih.gov | Release of nitric oxide (NO) and prostaglandins. nih.gov |
| ACE2 | Cleaves Angiotensin I. nih.gov | Produces Angiotensin-(1-9), a precursor to Ang-(1-7). nih.gov |
Investigation of Long-Term Molecular and Cellular Remodeling Processes
The potential of this compound to not just alleviate symptoms but to reverse pathological remodeling is a significant area for future research. Preclinical studies have shown that administering rhACE2 can lead to anti-remodeling effects in animal models of pulmonary hypertension and alleviate cardiac remodeling induced by pressure overload. nih.gov The long-term molecular and cellular processes driving these changes, however, are not fully understood.
Longitudinal studies in chronic disease models are necessary to track the cellular and molecular changes over time with sustained rhACE2 therapy. This includes investigating its impact on:
Vascular Remodeling : Assessing changes in the proliferation and migration of pulmonary artery smooth muscle cells, endothelial dysfunction, and fibrosis in models of PAH. nih.goversnet.org
Cardiac Remodeling : Evaluating the effects on cardiomyocyte hypertrophy, interstitial fibrosis, and cardiac function in models of heart failure. nih.gov
Renal Fibrosis : Studying the impact on glomerulosclerosis, tubular atrophy, and interstitial fibrosis in models of diabetic nephropathy. nih.gov
These investigations should employ advanced imaging techniques, single-cell RNA sequencing, and histological analysis to map the changes in cell populations, gene expression profiles, and extracellular matrix composition. Understanding these long-term effects is critical to positioning rhACE2 analogues as disease-modifying therapies rather than purely symptomatic treatments. nih.gov
Exploration of Novel Therapeutic Hypotheses in Preclinical Settings
The counter-regulatory function of the ACE2 axis suggests its potential utility in a wide range of conditions characterized by inflammation and fibrosis. While research has focused on PAH and ARDS, several other therapeutic areas warrant preclinical exploration. nih.govmdpi.comsignavitae.com
Novel hypotheses to be tested in preclinical models include:
Diabetic Complications : Beyond kidney disease, the role of rhACE2 in mitigating diabetic retinopathy and cardiovascular complications needs further study, as these are linked to RAS overactivation. ahajournals.orgnih.gov
Neurodegenerative Diseases : Given that the ACE2/Ang-(1-7)/Mas axis is present in the brain and has neuroprotective functions, its potential in diseases like Alzheimer's or Parkinson's disease, where inflammation is a key factor, is a compelling area for research. nih.gov
Fibrotic Diseases : The anti-fibrotic properties of Ang-(1-7) suggest that this compound could be explored in idiopathic pulmonary fibrosis, liver cirrhosis, or systemic sclerosis.
Table 2: Summary of Preclinical Research on Recombinant ACE2 Analogues
| Therapeutic Area | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Pulmonary Arterial Hypertension | Mouse model of familial PAH | Reversed established pulmonary hypertension. | nih.gov |
| Murine bleomycin (B88199) model | Reduced pulmonary vascular remodeling. | nih.gov | |
| Hypertension | Mouse model with acute Ang II-dependent hypertension | Effectively cleaved Ang II and restored normal blood pressure. | nih.govnih.gov |
| Diabetic Kidney Disease | Akita mice | Restored normal blood pressure and decreased albuminuria. | nih.gov |
| Acute Lung Injury / ARDS | SARS-CoV-infected mouse model | Protected lung from severe failure by reducing Ang II. | nih.gov |
| COVID-19 | Human kidney and blood vessel organoids | Inhibited SARS-CoV-2 infection and replication. | kidneynews.org |
Development of Advanced In Silico and Computational Models for Predictive Research
Computational modeling is an essential tool for accelerating research into rhACE2 analogues. Advanced in silico models can help predict the complex pharmacokinetics and pharmacodynamics of these biologics and optimize their design. nih.gov
Future research should focus on developing:
Systems Pharmacology Models : Creating comprehensive models of the entire RAS pathway to simulate the effects of administering this compound. nih.gov These models can predict how rhACE2 interacts with other RAS components and how this is altered by co-morbidities or co-medications. nih.gov
Molecular Dynamics Simulations : Using simulations to understand the binding interaction between ACE2 and its substrates (like Ang II) or viral proteins (like the SARS-CoV-2 spike protein). nih.gov This can guide the engineering of new ACE2 variants with enhanced catalytic activity or viral-binding affinity.
Predictive Models for Clinical Trials : Simulating patient responses to rhACE2 based on baseline biomarker levels (e.g., plasma Ang II) to help stratify patients and design more efficient clinical trials. researchgate.net
Recent work has already demonstrated the value of this approach, with engineered ACE2 variants showing improved stability and efficacy in preclinical organoid models. kidneynews.org
Table 3: Examples of Engineered Recombinant ACE2 Variants
| Variant | Modification | Investigated Benefit | Citations |
|---|---|---|---|
| ACE2 1-618-ABD | Fusion of a 618 amino acid ACE2 variant to an albumin-binding domain. | Improved stability and half-life while retaining viral neutralization capacity. | kidneynews.org |
| Soluble ACE2 (full-length) | Full-length (amino acids 1–740) soluble human recombinant ACE2. | Demonstrated inhibition of SARS-CoV-2 infection in human organoids. | kidneynews.org |
Synergistic Research with Other Pathway Modulators
Combining this compound with other drugs presents a promising strategy to enhance therapeutic efficacy. The mechanism of rhACE2 is complementary to existing drugs that modulate the RAS, suggesting potential for powerful synergistic combinations.
Key areas for synergistic research include:
Combination with ACE Inhibitors : The interaction with ACE inhibitors (ACEIs) is more complex. While both aim to reduce the effects of Ang II, ACEIs can also impact the levels of other peptides like bradykinin (B550075), and some studies suggest high doses of certain ACEIs may inhibit ACE2 activity. nih.govresearchgate.net Further research is required to delineate the potential for synergy versus antagonism.
Combination with Anti-inflammatory or Anti-fibrotic Agents : In diseases like ARDS or pulmonary fibrosis, combining this compound with other pathway modulators, such as cytokine inhibitors or specific anti-fibrotic drugs, could target the disease from multiple angles, leading to improved outcomes. There is a suggestion of a synergistic effect with drugs like nafamostat (B1217035) and ritonavir (B1064) in the context of viral disease. github.io
Carefully designed preclinical and clinical studies are needed to evaluate the efficacy and safety of these combination therapies, potentially unlocking new and more effective treatment paradigms for complex diseases.
Q & A
Q. What is the proposed mechanism of action of GSK-2586881 in inhibiting SARS-CoV-2 viral entry, and how can this be experimentally validated?
this compound is a truncated recombinant form of ACE2 (amino acids 1–740) designed to mimic the extracellular domain of ACE2, which SARS-CoV-2’s spike (S) protein binds to for host cell entry . To validate its inhibitory mechanism, researchers can:
- Conduct in vitro binding assays (e.g., surface plasmon resonance or ELISA) to measure the affinity of this compound for the S protein.
- Use pseudovirus neutralization assays to assess its ability to block viral entry into ACE2-expressing cells.
- Compare its enzymatic activity (e.g., angiotensin II conversion) to full-length ACE2 to confirm functional consistency .
Q. How should researchers design dose-response experiments to evaluate the therapeutic window of this compound in preclinical models?
- Establish a range of concentrations based on in vitro IC50 values (e.g., from binding or neutralization assays).
- Test these doses in animal models (e.g., transgenic mice expressing human ACE2) while monitoring for off-target effects, such as interference with endogenous ACE2 signaling.
- Include control groups receiving saline or scrambled peptides to isolate specific drug effects. Data should be analyzed using nonlinear regression models to calculate EC50 and toxicity thresholds .
Q. What molecular techniques are critical for confirming the structural integrity of this compound during production?
- Use mass spectrometry to verify the amino acid sequence and post-translational modifications.
- Perform circular dichroism (CD) spectroscopy or cryo-EM to confirm proper folding of the ACE2 extracellular domain.
- Validate purity via SDS-PAGE and size-exclusion chromatography .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy of this compound be systematically analyzed?
- Compare experimental conditions: Assess differences in drug bioavailability, tissue distribution, or immune responses between models.
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify disparities in drug exposure and effect relationships.
- Use transcriptomic or proteomic profiling to evaluate compensatory pathways (e.g., upregulation of alternative viral entry receptors) that may explain reduced in vivo efficacy .
Q. What statistical approaches are recommended for reconciling heterogeneity in clinical trial data from this compound’s terminated Phase II studies?
- Perform meta-analysis of available preclinical and clinical datasets to identify confounding variables (e.g., patient demographics, comorbidities).
- Apply Bayesian hierarchical models to account for variability across study populations.
- Investigate potential biomarkers (e.g., baseline ACE2 levels) that correlate with treatment response .
Q. How should researchers address the challenge of optimizing this compound’s half-life for pulmonary delivery in acute respiratory distress syndrome (ARDS) models?
- Engineer fusion proteins (e.g., Fc-domain conjugates) or pegylation to prolong serum half-life.
- Test nebulized formulations in ex vivo lung perfusion systems to assess stability and tissue penetration.
- Use fluorescence-labeled this compound in live imaging studies to track real-time distribution in rodent ARDS models .
Q. What methodologies are critical for evaluating this compound’s immunogenicity risk in long-term therapeutic applications?
- Conduct T-cell epitope mapping using in silico tools (e.g., NetMHCIIpan) to predict antigenic regions.
- Perform longitudinal studies in non-human primates, measuring anti-drug antibody (ADA) titers and cytokine profiles.
- Cross-reference immunogenicity data with clinical outcomes to assess safety thresholds .
Methodological Considerations
Q. How can researchers leverage structural biology tools to refine this compound’s binding interface with SARS-CoV-2 variants?
- Use cryo-EM or X-ray crystallography to resolve the this compound/S-protein complex structure.
- Employ computational mutagenesis (e.g., RosettaDDG) to predict stabilizing mutations that enhance binding to variant spikes (e.g., Omicron sublineages).
- Validate predictions using biolayer interferometry (BLI) for kinetic binding analysis .
Q. What experimental controls are essential when assessing this compound’s impact on ACE2-dependent physiological pathways?
- Include ACE2 knockout models to distinguish drug-specific effects from endogenous ACE2 activity.
- Monitor biomarkers of the renin-angiotensin system (e.g., angiotensin II/1–7 ratios) in treated vs. untreated cohorts.
- Use RNA-seq to identify off-target gene expression changes in critical tissues (e.g., lung, kidney) .
Data Interpretation and Reporting
Q. How should conflicting results between this compound’s antiviral activity and ACE2 enzymatic function be reported?
- Clearly delineate experimental parameters (e.g., assay type, cell lines, drug concentration ranges) in supplementary materials.
- Discuss potential mechanistic trade-offs (e.g., enhanced viral neutralization at the cost of reduced enzymatic efficiency).
- Apply the ARRIVE guidelines for preclinical studies to ensure transparency in data reporting .
Q. What frameworks are recommended for integrating this compound’s preclinical data into computational models of COVID-19 pathogenesis?
- Use systems biology platforms (e.g., COPASI) to simulate drug effects on viral load dynamics and immune response.
- Validate models against clinical datasets using sensitivity analysis to prioritize key parameters (e.g., binding affinity, clearance rate).
- Publish model code and datasets in open-access repositories to facilitate reproducibility .
Ethical and Translational Challenges
Q. How can researchers ethically justify repurposing this compound for emerging coronaviruses despite its discontinued clinical development?
- Conduct systematic reviews to identify unmet therapeutic needs (e.g., lack of pan-coronavirus inhibitors).
- Engage with regulatory agencies early to align preclinical endpoints with fast-track approval criteria.
- Address potential conflicts of interest by disclosing funding sources and prior affiliations in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
